1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone
CAS No.:
Cat. No.: VC16018642
Molecular Formula: C16H13ClN4S
Molecular Weight: 328.8 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C16H13ClN4S | 
|---|---|
| Molecular Weight | 328.8 g/mol | 
| IUPAC Name | 4-(4-chlorophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine | 
| Standard InChI | InChI=1S/C16H13ClN4S/c1-11(12-6-8-18-9-7-12)20-21-16-19-15(10-22-16)13-2-4-14(17)5-3-13/h2-10H,1H3,(H,19,21)/b20-11+ | 
| Standard InChI Key | ZLPHYQNITPRJNB-RGVLZGJSSA-N | 
| Isomeric SMILES | C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC=NC=C3 | 
| Canonical SMILES | CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 | 
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone (CAS 551921-12-1) features a hydrazone backbone (-NH-N=) linking two aromatic systems:
- 
Pyridinyl moiety: A six-membered aromatic ring with one nitrogen atom at the 4-position.
 - 
Thiazolyl-chlorophenyl system: A five-membered thiazole ring substituted at the 4-position with a para-chlorophenyl group.
 
The Z-configuration of the hydrazone group is confirmed by X-ray crystallography in analogous compounds .
Table 1: Key Structural and Physicochemical Properties
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized via acid-catalyzed condensation of 1-(4-pyridinyl)ethanone with 4-(4-chlorophenyl)-1,3-thiazol-2-ylhydrazine. Computational studies on analogous hydrazones reveal that solvent choice critically impacts reaction kinetics :
- 
Ethanol/water systems: Accelerate the reaction by stabilizing transition states through hydrogen bonding, reducing activation energy to ~45 kJ/mol .
 - 
Dry acetonitrile: Slows the reaction due to the absence of protic solvents, requiring high-energy isomerizations (ΔG‡ > 60 kJ/mol) .
 
Table 2: Comparative Solvent Effects on Hydrazone Synthesis
| Solvent | Conversion (%) at 24h | Activation Energy (kJ/mol) | 
|---|---|---|
| Ethanol/water (1:1) | 92 | 44.8 ± 1.2 | 
| Dry acetonitrile | 18 | 63.5 ± 2.1 | 
Experimental yields align with density functional theory (DFT) predictions, validating the mechanistic role of solvent polarity .
Computational and Experimental Correlations
DFT studies on hydrazone derivatives highlight the importance of frontier molecular orbitals (FMOs) in reactivity:
- 
HOMO-LUMO gap: Narrow gaps (ΔE ≈ 4.5 eV) facilitate charge transfer, enhancing interactions with biological targets .
 - 
Solvent effects: Water stabilizes the transition state by 15–20 kJ/mol compared to aprotic solvents .
 
Experimental IR and NMR spectra for analogous compounds confirm computational predictions, with N-H stretching vibrations at 3250–3300 cm⁻¹ and pyridinyl proton shifts at δ 8.5–8.7 ppm .
Challenges and Future Directions
Metabolic Stability
Preliminary ADMET predictions for similar hydrazones indicate:
- 
Hepatic metabolism: Moderate clearance rates (CLhep ≈ 12 mL/min/kg) due to cytochrome P450 oxidation .
 - 
Blood-brain barrier permeability: LogP values of 2.1–2.8 suggest adequate CNS penetration .
 
Synthetic Optimization
Future work should prioritize:
- 
Green chemistry approaches: Catalytic solvent systems (e.g., ionic liquids) to enhance yield and sustainability.
 - 
Stereoselective synthesis: Chirality induction at the hydrazone nitrogen for targeted bioactivity.
 
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